molecular formula FeH3O3 B7824273 Iron(III) hydroxide

Iron(III) hydroxide

Cat. No.: B7824273
M. Wt: 106.87 g/mol
InChI Key: MSNWSDPPULHLDL-UHFFFAOYSA-K
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Description

Iron(III) hydroxide (FeO(OH)·nH₂O) is a versatile chemical compound of iron, oxygen, and hydrogen, widely utilized in environmental, materials science, and industrial research. This high-purity reagent is provided as vivid, dark orange, opaque crystals that are odorless and insoluble at pH 7 . Key Research Applications and Value: * Environmental and Water Treatment Research: this compound serves as a highly effective coagulant and flocculant in water purification studies, forming flocs that trap suspended particles, organic matter, and various contaminants . Its application is particularly valuable for research focused on the adsorption and removal of heavy metals (e.g., lead, arsenic, mercury) and phosphates from aquatic media . Its utility in treating acid mine drainage and neutralizing acidic runoff is also a key area of investigation . * Materials Science and Industrial R&D: This compound is a critical precursor in the synthesis of various iron oxides, including α-Fe₂O₃ (hematite), via thermal decomposition . It is extensively used in research and development of pigments (Pigment Yellow 42) for coatings, ceramics, and plastics due to its distinctive color ranging from yellow to dark-brown . Furthermore, its role as a catalyst in chemical reactions, such as organic synthesis and oxidation processes, and its use in the production of magnetic materials are active areas of materials research . * Geochemical and Analytical Studies: As a model adsorbent, this compound is indispensable in geochemical research for investigating the sorption and complexation behaviors of metal ions (e.g., silver, cadmium) and ligands at the solid-water interface . Studies on its solubility, transformation between amorphous (Fe(OH)₃) and crystalline (FeOOH) phases, and its colloidal properties (e.g., ferrihydrite) provide fundamental insights into iron cycling in natural systems . Handling and Chemical Notes: In the laboratory, this compound can be produced by precipitating from solutions of iron(III) salts, such as ferric chloride or ferric nitrate, with sodium hydroxide at a pH between 6.5 and 8 . The product obtained from ferric chloride is typically the β polymorph (akaganeite), often in the form of thin needles . Researchers should note that the compound's color, particle size, and crystal structure (α-FeOOH goethite, γ-FeOOH lepidocrocite) can vary with the degree of hydration and synthesis conditions, which in turn influences its specific application performance . Disclaimer: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or human consumption purposes.

Properties

IUPAC Name

iron(3+);trihydroxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Fe.3H2O/h;3*1H2/q+3;;;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNWSDPPULHLDL-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[OH-].[OH-].[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

FeH3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309-33-7
Record name Ferric hydroxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ferric hydroxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13423
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FERRIC HYDROXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UA751211N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Simple Precipitation with Sodium Hydroxide

The most straightforward method for synthesizing Iron(III) hydroxide involves the addition of sodium hydroxide (NaOH) to a solution containing iron(III) ions, such as ferric chloride (FeCl₃) or ferric nitrate (Fe(NO₃)₃). This reaction produces a rust-brown gelatinous precipitate of Fe(OH)₃, as described by the equation:
Fe3++3OHFe(OH)3\text{Fe}^{3+} + 3\text{OH}^- \rightarrow \text{Fe(OH)}_3 \downarrow
The precipitate forms rapidly under alkaline conditions (pH > 10), where hydroxide ions neutralize the positively charged iron(III) ions. However, the amorphous nature of the product necessitates careful control of mixing speed and reactant concentrations to avoid colloidal suspensions.

Factors Affecting Precipitation

The pH and iron(III) ion concentration critically influence precipitate morphology and phase purity. At pH 12–14, Fe(OH)₄⁻ becomes the dominant aqueous species, accelerating precipitation kinetics but increasing solubility limits due to the stabilization of hydrolyzed complexes. For example, at pH 13.5, the solubility limit of amorphous ferrihydrite (2-line Fe(OH)₃) is approximately 10⁻⁴ M, requiring stoichiometric excess of NaOH to achieve complete precipitation. Conversely, at neutral pH (6–8), Fe(OH)₃(aq) predominates, leading to slower precipitation rates (~10⁷ L mol⁻¹s⁻¹) and smaller particle sizes.

Sol-Gel Synthesis

Formation of Ferric Hydroxide Gels

Sol-gel methods involve the condensation of iron(III) chloride (FeCl₃) in NaOH solutions to form ferric hydroxide gels. A typical procedure involves dissolving FeCl₃ in deionized water, followed by dropwise addition of NaOH under vigorous stirring. The resulting gel is aged at elevated temperatures (80–100°C) to promote polymerization and densification. For instance, aging at 100°C for eight days yields pseudocubic α-Fe₂O₃ particles via intermediate β-FeOOH phases.

Aging and Phase Transformations

Aging duration and temperature dictate the final product’s crystallinity. Prolonged aging (7–14 days) at 60–80°C facilitates the transformation of amorphous Fe(OH)₃ to crystalline goethite (α-FeOOH) or hematite (α-Fe₂O₃). XRD analyses reveal that gels aged at pH 10.5–10.8 exclusively form goethite, whereas acidic conditions (pH < 2.6) favor hematite. The inclusion of cerium(IV) dopants during gel formation further modifies phase stability, delaying crystallization until calcination at 800°C.

Hydrothermal Synthesis

Conditions and Parameters

Hydrothermal synthesis employs high-pressure reactors to crystallize Fe(OH)₃ at temperatures exceeding 100°C. A representative protocol involves sealing amorphous Fe(OH)₃ precursors with water in an autoclave and heating at 150–200°C for 24–72 hours. Under these conditions, the dissolution-reprecipitation mechanism dominates, with pH modulating phase outcomes:

  • pH 8–10 : Mixed goethite and hematite.

  • pH > 10.5 : Pure goethite.

  • pH < 2.6 : Pure hematite.

Phase Transformations

In situ neutron diffraction studies demonstrate that hydrothermal treatment at 150°C induces rapid crystallization of hematite within 30 minutes, whereas goethite forms preferentially at lower temperatures (85–90°C). The addition of ultrasonic irradiation during hydrothermal processing reduces particle aggregation, yielding nanostructured flower-like goethite assemblies.

Kinetic-Controlled Synthesis

Speciation and Precipitation Rates

Recent advances in kinetic modeling elucidate the role of Fe(III) hydrolysis products in precipitation. At alkaline pH (≥12), Fe(OH)₄⁻ governs precipitation rates, with a kinetic constant of k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1} at pH 14. In contrast, neutral pH conditions favor Fe(OH)₃(aq), which precipitates at k=2.0×107L mol1s1k = 2.0 \times 10^{7} \, \text{L mol}^{-1}\text{s}^{-1}. These differences arise from the coordination environment of Fe(III): octahedral Fe(OH)₄⁻ precipitates faster than tetrahedral Fe(OH)₃(aq) due to lower activation energies.

Model Predictions and Experimental Validation

A partial equilibrium model integrating thermodynamic speciation and particle morphology predicts that goethite crystallization is limited by ferrihydrite dissolution. For example, at pH 13, ferrihydrite dissolves at 3.5×106mol m2s13.5 \times 10^{-6} \, \text{mol m}^{-2}\text{s}^{-1}, releasing Fe(OH)₄⁻ for goethite nucleation. This model aligns with experimental observations, where goethite yields increase from 40% to 95% as dissolution rates double.

Comparative Analysis of Methods

Method Conditions Product Yield Phase Purity
Simple PrecipitationpH 12, 25°C, 1 hrAmorphous Fe(OH)₃85–90%Low (mixed phases)
Sol-Gel100°C, 8 days agingα-Fe₂O₃70–75%High (monocrystalline)
Hydrothermal150°C, pH 8, 24 hrα-FeOOH/α-Fe₂O₃ mixture80–85%Moderate
Kinetic-ControlledpH 14, 60 minGoethite90–95%High

Chemical Reactions Analysis

Acid-Base Reactions

Fe(OH)₃ demonstrates amphoteric behavior:

  • Reaction with acids : Acts as a base, dissolving in HCl or H₂SO₄:
    Fe(OH)3+3HClFeCl3+3H2O\text{Fe(OH)}_3 + 3\text{HCl} \rightarrow \text{FeCl}_3 + 3\text{H}_2\text{O}
    2Fe(OH)3+3H2SO4Fe2(SO4)3+6H2O2\text{Fe(OH)}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Fe}_2(\text{SO}_4)_3 + 6\text{H}_2\text{O}

  • Reaction with alkalis : In molten flux, reacts with NaOH to form sodium ferrite:
    Fe(OH)3+NaOHNaFeO2+2H2O\text{Fe(OH)}_3 + \text{NaOH} \rightarrow \text{NaFeO}_2 + 2\text{H}_2\text{O}

Hydrolysis and Precipitation Kinetics

Fe(OH)₃ precipitation kinetics depend on pH and speciation:

pH RangeDominant SpeciesPrecipitation Rate (mol s⁻¹)
6.5–9.5Fe(OH)₃(aq)~10⁻⁷
9.5–14.0Fe(OH)₄⁻~10⁻⁴ to 10⁻⁷
Higher alkalinity accelerates precipitation due to Fe(OH)₄⁻ dominance .

Redox Reactions

Fe(OH)₃ participates in oxidation processes:

  • Oxidation of Fe(OH)₂ :
    4Fe(OH)2+O24FeOOH+2H2O4\text{Fe(OH)}_2 + \text{O}_2 \rightarrow 4\text{FeOOH} + 2\text{H}_2\text{O}
    This reaction is critical in corrosion and environmental iron cycling .

Adsorption and Surface Reactivity

Fe(OH)₃ adsorbs anions like citrate via surface complexation:

  • pH-dependent adsorption : Maximum adsorption occurs at pH 4.5–8.5, involving protonated surface sites (>S–OH) .

  • Stoichiometry : Adsorption follows cubic polynomial trends with contact time, indicating multilayer interactions .

Solubility and Stability

PropertyValue
Solubility in waterInsoluble
Solubility product (Kₛₚ)~10⁻³⁸ (amorphous phase)
Crystalline phases like goethite (α-FeOOH) exhibit lower solubility than amorphous Fe(OH)₃ .

Environmental and Industrial Implications

  • Contaminant sequestration : Amorphous Fe(OH)₃ effectively binds heavy metals (e.g., Pb²⁺) via adsorption .

  • Nuclear waste management : Alkaline conditions (pH > 10) enhance Fe(OH)₃ dissolution, increasing radionuclide mobility .

Scientific Research Applications

Environmental Applications

1.1 Water Treatment
Iron(III) hydroxide is widely utilized in water purification processes due to its ability to adsorb contaminants. It effectively precipitates heavy metals such as arsenic, copper, and zinc from wastewater, making it a critical component in wastewater treatment systems. Its high surface area enhances its adsorption capacity, which is crucial for reducing toxic metal concentrations in industrial effluents .

Contaminant Removal Efficiency Application Context
Arsenic>99%Industrial wastewater
Copper>95%Mining effluents
Zinc>90%Electroplating waste

1.2 Soil Remediation
In soil remediation, this compound can immobilize heavy metals and organic pollutants, thus preventing their leaching into groundwater. Its application in contaminated sites has shown significant reductions in bioavailable metal concentrations .

Pharmaceutical Applications

This compound is used in the pharmaceutical industry primarily as an iron supplement for treating iron deficiency anemia. Novel formulations such as iron hydroxide adipate tartrate (IHAT) have been developed to enhance bioavailability while minimizing gastrointestinal side effects compared to traditional iron salts like ferrous sulfate. Clinical studies indicate that IHAT provides comparable efficacy with reduced toxicity .

Formulation Bioavailability Toxicity Level
IHAT~80% relative to Fe(II) sulfate14-fold less than Fe(II) sulfate
Ferrous sulfate100%Higher gastrointestinal toxicity

Industrial Applications

3.1 Pigments and Coatings
this compound is a key ingredient in producing yellow iron oxide pigments used in paints and coatings. These pigments are favored for their cost-effectiveness and stability compared to organic alternatives. The demand for environmentally friendly pigments has further increased the use of ferric hydroxide in various coating applications .

3.2 Ceramics and Glass
In the ceramics industry, this compound serves as a colorant and fluxing agent, enhancing the aesthetic properties of ceramic products. Its application extends to glass manufacturing, where it contributes to color stabilization and opacity .

Innovative Uses

Recent studies have highlighted the potential of this compound in the biogas industry. It improves biogas production efficiency by acting as a catalyst for anaerobic digestion processes and helps ensure the quality of purified biogas by removing impurities .

Case Studies

Case Study 1: Water Treatment Facility
A municipal water treatment facility implemented this compound for arsenic removal from drinking water sources. The facility reported a reduction of arsenic levels from 0.05 mg/L to below detection limits (<0.01 mg/L), demonstrating the compound's effectiveness in real-world applications.

Case Study 2: Biogas Production
In a biogas plant, the addition of this compound was found to increase methane yield by 15%. The study attributed this improvement to enhanced microbial activity facilitated by the presence of iron ions, showcasing its innovative role in renewable energy production.

Mechanism of Action

Iron(III) hydroxide exerts its effects primarily through its ability to release iron ions. In biological systems, these iron ions are essential for various cellular processes, including oxygen transport, DNA synthesis, and electron transport. The compound can also act as a catalyst, facilitating redox reactions by alternating between different oxidation states of iron .

Comparison with Similar Compounds

Comparison with Iron Oxyhydroxides

Iron(III) hydroxide is closely related to crystalline iron oxyhydroxides, which differ in structure and formation conditions:

Compound Formula Structure Formation Conditions Key Properties
This compound Fe(OH)₃ Amorphous/poorly crystalline Neutral pH, rapid precipitation from Fe³⁺ High surface area, redox-active, controls Fe solubility in neutral environments
Goethite (α-FeOOH) α-FeOOH Orthorhombic Slow aging in neutral to alkaline pH Stable in soils, used in pigments; electrocatalytically active in redox reactions
Lepidocrocite (γ-FeOOH) γ-FeOOH Orthorhombic Oxidative conditions in slightly acidic pH Less stable than goethite, forms in iron-rich sediments
Akaganeite (β-FeOOH) β-FeOOH Tetragonal High chloride concentrations, acidic pH Forms in chloride-rich environments (e.g., marine systems); inhibits hematite nucleation
  • Electrocatalytic Behavior: Both α- and γ-FeOOH exhibit similar electrocatalytic properties in hypochlorite reduction, where the rate-limiting step is the first electron transfer. However, experimental results show divergent behaviors compared to chromium(III) hydroxides, suggesting non-catalytic factors (e.g., electronic conduction) influence reactivity .
  • Nucleation Inhibition : Chloride ions in solution suppress hematite (Fe₂O₃) and goethite formation, favoring β-FeOOH crystallization. This is critical in industrial processes and environmental systems where chloride is prevalent .

Comparison with Iron(II) Hydroxide

Iron(II) hydroxide (Fe(OH)₂) is a less stable compound that oxidizes readily to Fe(III) species under aerobic conditions:

Property Iron(II) Hydroxide This compound
Solubility Higher in water Insoluble
Stability Oxidizes to Fe(III) in air Stable under oxic conditions
Formation pH ~8.6 (diminishes above pH 10.5) Forms at neutral pH
Environmental Role Transient phase in anoxic zones Dominates in oxic environments

Under high pH (>10.5), Fe(OH)₂ oxidizes to Fe(OH)₃, often forming mixed Fe(III)-Ca-phosphate phases in phosphate-rich systems .

Comparison with Coordination Complexes

This compound forms stable complexes with organic ligands, altering its bioavailability and toxicity:

  • Polysaccharide–Iron(III) Complexes : These consist of an FeOOH core surrounded by polysaccharides (e.g., galactomannan). The hydroxyl and carboxyl groups in the ligand stabilize the complex, making it suitable for iron supplementation .
  • Iron(III)-Hydroxide Polymaltose Complex (IPC): A non-ionic, soluble complex used in treating iron deficiency.
Parameter Ferrous Sulfate Iron(III)-Hydroxide Polymaltose
Bioavailability High (~10–20%) Comparable in iron-deficient states
Toxicity High (LD₅₀: 350 mg/kg in rats) Low (no mortality at 1,000 mg/kg)
GI Tolerance Poor Excellent

Comparison with Jarosite

Jarosite (KFe₃(SO₄)₂(OH)₆) is a sulfate mineral that coexists with Fe(OH)₃ in acidic environments (e.g., acid mine drainage). Both compounds participate in redox buffering:

  • Fe(OH)₃ regulates Fe²⁺/Fe³⁺ equilibria at neutral pH, while jarosite stabilizes Fe³⁺ at low pH (~2–4) .
  • Jarosite’s crystalline structure enhances its persistence in sulfate-rich systems, whereas Fe(OH)₃ is more reactive in neutral conditions .

Biological Activity

Iron(III) hydroxide, a compound with significant biological implications, is primarily recognized for its role in iron supplementation and its effects on various physiological processes. This article delves into the biological activity of this compound, highlighting its efficacy in treating iron deficiency anemia (IDA), mechanisms of absorption, and associated safety profiles.

Overview of this compound

This compound, often encountered as a polymaltose complex, is utilized in various formulations aimed at improving iron status in individuals with deficiency. Its chemical structure allows it to release iron in a bioavailable form, crucial for hemoglobin synthesis and overall metabolic functions.

Absorption and Bioavailability

The absorption of this compound occurs primarily in the gastrointestinal tract. Studies indicate that its bioavailability can be influenced by several factors, including:

  • Formulation Type : Different formulations (e.g., syrup vs. drops) exhibit varying absorption rates and efficacy. For instance, this compound polymaltose complex (IPC) has shown significant bioavailability after oral administration, particularly in iron-deficient populations .
  • Gastric Conditions : The solubility of this compound is pH-dependent, impacting its absorption. Enhanced solubility in acidic environments facilitates better uptake .

Cellular Uptake Mechanisms

Research indicates that cellular uptake of iron from this compound occurs through endocytosis, followed by lysosomal dissolution to release bioavailable iron. This process is independent of traditional redox activity pathways, suggesting a unique mechanism distinct from other iron salts .

Efficacy in Treating Iron Deficiency Anemia

Numerous clinical studies have demonstrated the effectiveness of this compound formulations in treating IDA across various demographics:

  • Infants : A study comparing the efficacy of syrup versus drops of this compound polymaltose found both forms effective in improving hemoglobin levels among infants aged 11-24 months .
  • Adolescents : Another study reported significant improvements in cognitive function and scholastic performance among adolescents receiving IPC for eight months, highlighting the compound's broader impacts beyond hematological parameters .

Safety Profile

This compound is generally well-tolerated compared to traditional ferrous salts. Clinical trials indicate:

  • Lower Gastrointestinal Side Effects : Patients using IPC report fewer gastrointestinal disturbances than those taking ferrous sulfate .
  • Minimal Toxicity : In murine models, nanoparticulate forms of this compound demonstrated minimal acute intestinal toxicity while effectively treating IDA .

Clinical Trial Data

StudyPopulationInterventionOutcome MeasuresResults
InfantsThis compound Polymaltose Syrup vs DropsHemoglobin, Ferritin LevelsSignificant increase in hemoglobin levels
AdolescentsThis compound Polymaltose ComplexCognitive Function, Hematological ParametersImproved cognitive scores and hematological indices
AdultsNano Fe(III) Oxo-HydroxideBioavailability, Intestinal Toxicity80% relative bioavailability; minimal toxicity

Q & A

Q. What are the fundamental synthesis protocols for Iron(III) hydroxide, and how do hydrolysis conditions influence particle size distribution?

this compound is typically synthesized via hydrolysis of Fe³⁺ ions in aqueous solutions. Key variables include pH, temperature, and ion concentration. For instance, hydrolysis under highly diluted Fe³⁺ solutions at pH 2–3 produces amorphous nanoparticles, while higher concentrations yield larger aggregates. Electron microscopy and dynamic light scattering are recommended for size characterization .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structural and chemical properties?

Infrared (IR) spectroscopy identifies Fe-O-H bending and stretching vibrations (~800–500 cm⁻¹), while X-ray diffraction (XRD) distinguishes amorphous vs. crystalline phases (e.g., ferrihydrite vs. goethite). Thermogravimetric analysis (TGA) quantifies bound water content, critical for differentiating hydrated forms .

Q. How does pH affect the solubility of this compound in aqueous systems, and what experimental methods quantify this relationship?

Solubility decreases with increasing pH due to precipitation of Fe(OH)₃. Solubility constants (Ksp) are determined via equilibrium experiments using inductively coupled plasma mass spectrometry (ICP-MS) or UV-Vis spectroscopy. Synchrotron-based techniques like grazing-incidence small-angle X-ray scattering (GISAXS) can track nanoparticle nucleation in real time .

Q. What are the primary environmental applications of this compound, and how is its adsorption capacity optimized?

this compound effectively removes contaminants like phosphate, arsenic, and pharmaceuticals via adsorption. Batch experiments with varying adsorbent doses, pH, and contact time are standard. For example, 90% phosphate removal was achieved using Fe(III)-loaded bio-adsorbents at pH 9 .

Advanced Research Questions

Q. How can response surface methodology (RSM) and ANOVA improve experimental design for optimizing this compound’s adsorption efficiency?

RSM models interactions between variables (e.g., pH, adsorbent concentration) to predict optimal conditions. For dexamethasone adsorption, a central composite design with ANOVA validated model significance (p < 0.05), identifying pH 6.5 and 2 g/L adsorbent as optimal. Software like Design Expert facilitates such analyses .

Q. What mechanistic insights do surface-sensitive techniques provide about this compound’s role in redox reactions (e.g., Cr(VI) reduction)?

X-ray photoelectron spectroscopy (XPS) reveals surface Fe(II)/Fe(III) ratios, critical for Cr(VI) reduction to less toxic Cr(III). Oxygen-plasma-assisted molecular beam epitaxy (OPA-MBE) creates controlled Fe oxide surfaces to study interfacial reactivity .

Q. How do organic ligands influence the nucleation kinetics of this compound nanoparticles, and what advanced imaging techniques validate these effects?

Organics like humic acids delay nucleation by stabilizing Fe³⁺ complexes. Time-resolved SAXS and cryo-electron microscopy (cryo-EM) track particle growth dynamics, while density functional theory (DFT) simulations model ligand-Fe interactions .

Q. What strategies resolve contradictions in reported adsorption capacities of this compound across studies?

Discrepancies arise from differences in synthesis (e.g., amorphous vs. crystalline phases) or characterization methods. Standardizing protocols (e.g., BET surface area measurements) and meta-analyses using PRISMA guidelines improve cross-study comparability .

Q. How can interdisciplinary approaches enhance this compound’s biomedical applications (e.g., drug delivery)?

Combining Fe(OH)₃ with polysaccharides improves biocompatibility and targeted release. For example, Flammulina velutipes polysaccharide-Fe(III) complexes showed pH-dependent drug release, characterized via FT-IR and cytotoxicity assays .

Q. What advanced statistical models are suitable for analyzing heterogeneous adsorption data in this compound systems?

Non-linear regression of isotherm data using Elovich (chemisorption) and Freundlich (heterogeneous surfaces) models outperforms Langmuir in complex systems. Machine learning algorithms (e.g., random forests) can predict adsorption efficiency under untested conditions .

Methodological Recommendations

  • Data Presentation : Include raw data in appendices and processed data (e.g., normalized adsorption capacities) in main texts. Use tables with error margins (±SD) and statistical significance indicators (*p < 0.05) .
  • Ethical Reproducibility : Detail synthesis conditions (e.g., “FeCl₃·6H₂O, 0.1 M, pH adjusted with 0.1 M NaOH”) to enable replication. Share XRD/IR spectra in supplementary materials .
  • Interdisciplinary Collaboration : Partner with environmental engineers for field trials or computational chemists for molecular modeling .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iron(III) hydroxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.